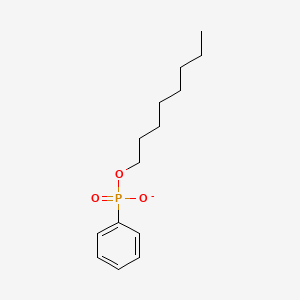
Octyl phenylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octyl phenylphosphonate can be synthesized through the esterification of phenylphosphonic acid with octanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Octyl phenylphosphonate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions
Substitution: Substitution reactions can occur at the phenyl ring or the alkyl chains, depending on the reagents and conditions used.
Major Products Formed
Hydrolysis: Phenylphosphonic acid and octanol
Oxidation: Phosphonic acid derivatives
Substitution: Various substituted phenylphosphonates and alkyl derivatives
Applications De Recherche Scientifique
Octyl phenylphosphonate has several applications in scientific research and industry:
Ion-Selective Electrodes: The compound is used in the fabrication of ion-selective electrodes, particularly for lithium ions, due to its ability to act as a plasticizer and improve the selectivity and sensitivity of the electrodes
Biological Studies: It is used in various biological studies to investigate the effects of organophosphorus compounds on biological systems.
Mécanisme D'action
The mechanism of action of octyl phenylphosphonate involves its interaction with specific molecular targets and pathways. In the context of its use as a plasticizer, the compound interacts with the polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In ion-selective electrodes, it enhances the selectivity and sensitivity by interacting with the ionophore and the target ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dioctyl phthalate (DOP): Another commonly used plasticizer with similar applications in the polymer industry.
Trioctyl phosphate (TOP): Used as a plasticizer and flame retardant in various industrial applications.
Dioctyl adipate (DOA): A plasticizer used in the production of flexible PVC and other polymers
Uniqueness
Octyl phenylphosphonate is unique due to its specific chemical structure, which imparts distinct properties such as high thermal stability and compatibility with various polymers. Its ability to act as a plasticizer and enhance the performance of ion-selective electrodes sets it apart from other similar compounds .
Propriétés
Numéro CAS |
13244-67-2 |
|---|---|
Formule moléculaire |
C14H22O3P- |
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
octoxy(phenyl)phosphinate |
InChI |
InChI=1S/C14H23O3P/c1-2-3-4-5-6-10-13-17-18(15,16)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3,(H,15,16)/p-1 |
Clé InChI |
XDRCLAYCMVGNCL-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCOP(=O)(C1=CC=CC=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



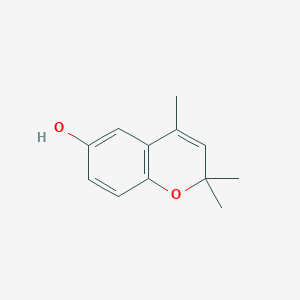
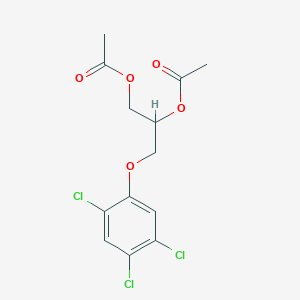
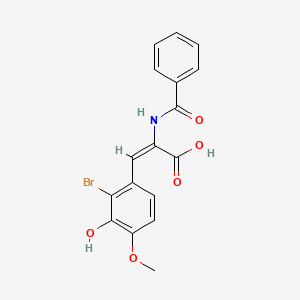

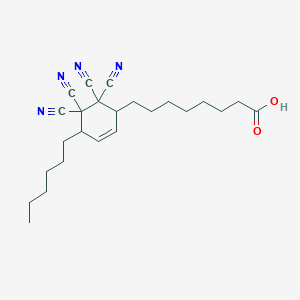
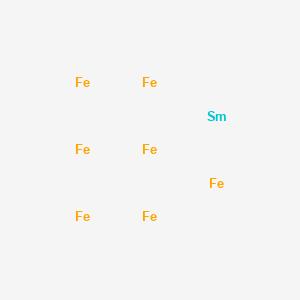
![1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene](/img/structure/B14727247.png)
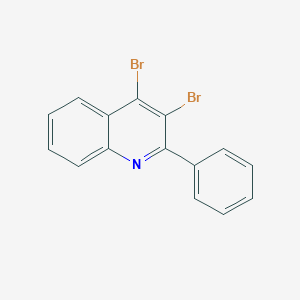
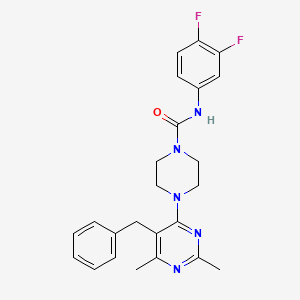
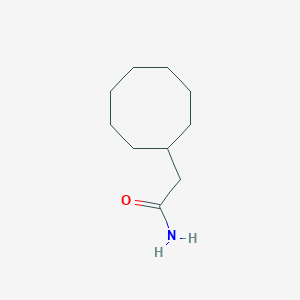

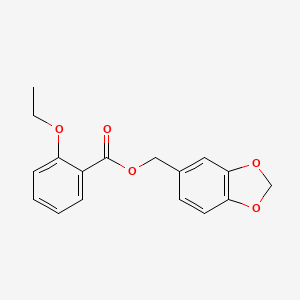
![4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14727293.png)
